3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno triazines. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a triazine ring, and a chlorofluorobenzyl group attached to the triazine ring. The presence of multiple functional groups in this compound makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride, which is a key intermediate.
Reaction Conditions: The reaction typically involves the use of an alkylating reagent, such as 2-chloro-6-fluorobenzyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the benzothieno triazine core structure.
Final Steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorofluorobenzyl group, where nucleophiles like amines or thiols replace the chlorine or fluorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways: It can affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can be compared with other similar compounds:
Similar Compounds: Compounds like 2-chloro-6-fluorobenzyl chloride, benzothiophene derivatives, and triazine-based molecules share structural similarities.
Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in this compound give it distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C17H15ClFN3OS |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C17H15ClFN3OS/c1-9-5-6-10-14(7-9)24-16-15(10)17(23)22(21-20-16)8-11-12(18)3-2-4-13(11)19/h2-4,9H,5-8H2,1H3 |
InChI Key |
YWVLAQHEGIKAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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